4-methyl-6-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
Description
The compound 4-methyl-6-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine features a pyrimidine core substituted at three positions:
- 4-methyl group: Enhances lipophilicity and steric bulk.
- 6-(pyrrolidin-1-yl): A five-membered saturated nitrogen heterocycle, contributing to conformational flexibility and basicity.
This structure suggests applications in medicinal chemistry, particularly for central nervous system (CNS) or kinase-targeting drugs due to the piperazine and trifluoromethyl motifs .
Properties
IUPAC Name |
4-methyl-6-pyrrolidin-1-yl-2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6/c1-14-12-17(27-6-2-3-7-27)25-18(24-14)28-10-8-26(9-11-28)15-4-5-23-16(13-15)19(20,21)22/h4-5,12-13H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTHPOLFQMXOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the kinase activity, preventing the phosphorylation process and thus altering the cellular processes controlled by these kinases.
Pharmacokinetics
Similar compounds have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate). This could potentially affect the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity. This inhibition can lead to the control of various cellular processes, including cell division, growth, and death. Therefore, it could potentially be used as a therapeutic agent in conditions characterized by abnormal cell growth, such as leukemia.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Variations and Implications
Pyrrolidine vs. Piperidine :
- The target compound’s pyrrolidine (5-membered) at position 6 offers greater conformational flexibility compared to piperidine (6-membered) in ’s analog. This flexibility may enhance binding to dynamic protein pockets .
- Piperidine’s rigidity could reduce metabolic degradation but limit target engagement .
Piperazine-Linked Trifluoromethyl Pyridine vs. Methanesulfonyl Piperazine :
- The trifluoromethyl group (target compound) increases electronegativity and metabolic stability compared to methanesulfonyl (), which enhances solubility but may reduce membrane permeability .
- The pyridine ring in the target compound enables π-π stacking with aromatic residues in enzyme active sites, whereas sulfonyl groups favor polar interactions .
- Core Heterocycle: Thienopyrimidine () and pyridopyrimidinone () cores alter electronic distribution and solubility compared to the pyrimidine core of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
